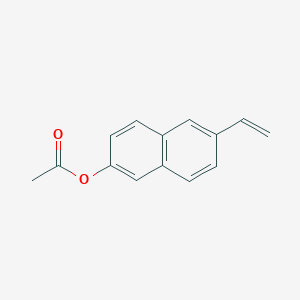
6-Vinylnaphthalen-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Vinylnaphthalen-2-yl acetate is an organic compound with the molecular formula C₁₄H₁₂O₂ It is a derivative of naphthalene, where the acetate group is attached to the second carbon of the naphthalene ring, and a vinyl group is attached to the sixth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Vinylnaphthalen-2-yl acetate typically involves the acetylation of 6-vinylnaphthalene. One common method is the reaction of 6-vinylnaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Vinylnaphthalen-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-vinylnaphthalen-2-carboxylic acid.
Reduction: Formation of 6-vinylnaphthalen-2-ol.
Substitution: Formation of 6-vinylnaphthalen-2-yl amine or 6-vinylnaphthalen-2-yl thiol.
Wissenschaftliche Forschungsanwendungen
6-Vinylnaphthalen-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Vinylnaphthalen-2-yl acetate depends on its specific application. In organic synthesis, it acts as a building block for the formation of more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-2-yl acetate: Lacks the vinyl group, leading to different reactivity and applications.
6-Vinylnaphthalen-1-yl acetate: The position of the acetate group is different, affecting its chemical properties.
6-Vinylnaphthalen-2-yl alcohol: The acetate group is replaced with a hydroxyl group, leading to different reactivity.
Uniqueness
6-Vinylnaphthalen-2-yl acetate is unique due to the presence of both a vinyl group and an acetate group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C14H12O2 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(6-ethenylnaphthalen-2-yl) acetate |
InChI |
InChI=1S/C14H12O2/c1-3-11-4-5-13-9-14(16-10(2)15)7-6-12(13)8-11/h3-9H,1H2,2H3 |
InChI-Schlüssel |
CKCFMYHISYNJHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid](/img/structure/B12505847.png)
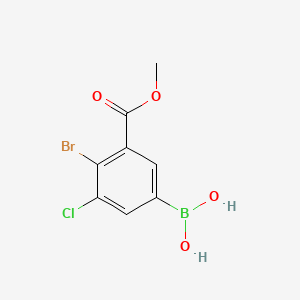
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505855.png)
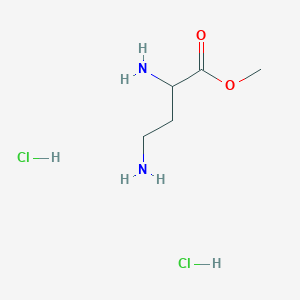
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid](/img/structure/B12505868.png)
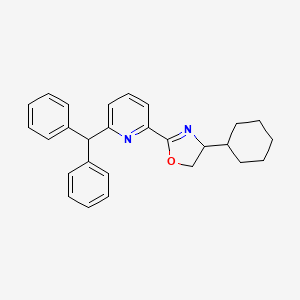
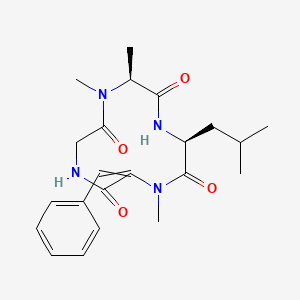
![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B12505893.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid](/img/structure/B12505896.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12505914.png)
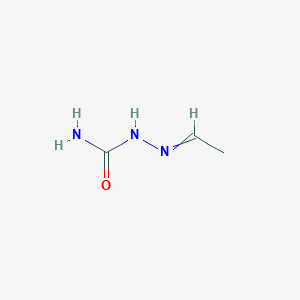
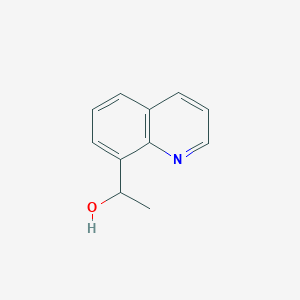
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate](/img/structure/B12505944.png)

